molecular formula C10H8ClN3O B115953 (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone CAS No. 153334-22-6

(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone

Cat. No. B115953
M. Wt: 221.64 g/mol
InChI Key: PDHKVSPCABAUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone, also known as CMTM, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole derivatives and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. It binds to the active site of these enzymes and prevents the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine, which can have various physiological effects.

Biochemical And Physiological Effects

(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been found to have antioxidant properties and can protect against oxidative stress. Additionally, (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone in lab experiments is its specificity towards acetylcholinesterase and butyrylcholinesterase enzymes. This makes it a useful tool to study the role of these enzymes in various biological processes. Additionally, (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been found to have low toxicity and can be used at relatively high concentrations without causing adverse effects.
One of the limitations of using (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone in lab experiments is its solubility. It has low solubility in water and requires the use of organic solvents such as ethanol or methanol for its preparation. This can limit its use in certain experiments.

Future Directions

There are several future directions for the use of (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone in scientific research. One area of interest is its potential use in the treatment of Alzheimer's disease. (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been found to improve cognitive function in animal models of the disease and further studies are needed to determine its potential therapeutic effects in humans.
Another area of interest is the use of (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone as a tool to study the role of acetylcholinesterase and butyrylcholinesterase enzymes in other biological processes. These enzymes have been implicated in various diseases such as Parkinson's disease and multiple sclerosis, and further studies are needed to determine their exact role.
Conclusion:
In conclusion, (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone, or (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone, is a chemical compound that has been extensively used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been found to have various potential therapeutic applications and further studies are needed to determine its exact role in various biological processes.

Synthesis Methods

The synthesis of (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone involves the reaction of 4-chlorobenzoyl chloride with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is carried out at room temperature. The product obtained is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Scientific Research Applications

(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been extensively used in scientific research as a tool to study various biological processes. It has been found to have inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine, which can have various physiological effects.

properties

CAS RN

153334-22-6

Product Name

(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

(4-chlorophenyl)-(2-methyl-1,2,4-triazol-3-yl)methanone

InChI

InChI=1S/C10H8ClN3O/c1-14-10(12-6-13-14)9(15)7-2-4-8(11)5-3-7/h2-6H,1H3

InChI Key

PDHKVSPCABAUFZ-UHFFFAOYSA-N

SMILES

CN1C(=NC=N1)C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1C(=NC=N1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.